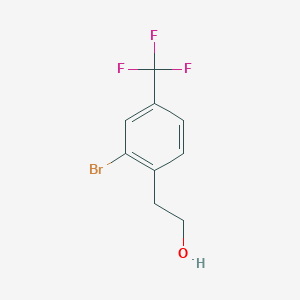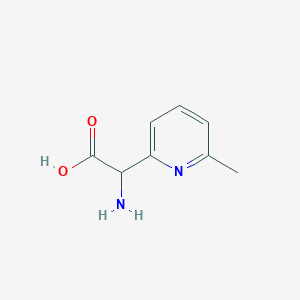
1-(4-Methoxy-3-(trifluoromethyl)benzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine is a compound that features a piperazine ring substituted with a methoxy group and a trifluoromethyl group on a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 4-methoxy-3-(trifluoromethyl)benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[4-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under specific conditions.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group using appropriate reducing agents.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions on the piperazine ring.
Major Products Formed:
- Oxidation of the methoxy group can yield 4-hydroxy-3-(trifluoromethyl)phenyl derivatives.
- Reduction of the trifluoromethyl group can produce difluoromethyl or monofluoromethyl derivatives.
- Substitution reactions can lead to various N-alkyl or N-acyl piperazine derivatives.
Applications De Recherche Scientifique
1-{[4-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperazine derivatives with biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can participate in hydrogen bonding or other interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1-{[4-Methoxyphenyl]methyl}piperazine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-{[3-(Trifluoromethyl)phenyl]methyl}piperazine: Lacks the methoxy group, which can affect its reactivity and interactions with biological targets.
1-{[4-Methoxy-3-(trifluoromethyl)phenyl]ethyl}piperazine: Has an ethyl group instead of a methyl group, which can influence its steric properties and reactivity.
Uniqueness: 1-{[4-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H17F3N2O |
|---|---|
Poids moléculaire |
274.28 g/mol |
Nom IUPAC |
1-[[4-methoxy-3-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C13H17F3N2O/c1-19-12-3-2-10(8-11(12)13(14,15)16)9-18-6-4-17-5-7-18/h2-3,8,17H,4-7,9H2,1H3 |
Clé InChI |
DHDLQLKYHXGNOB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CN2CCNCC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


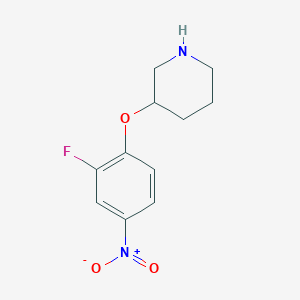
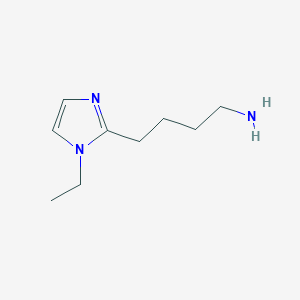
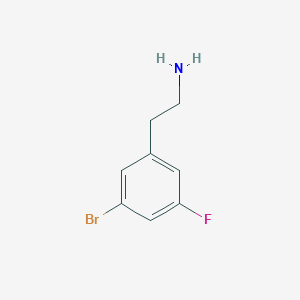
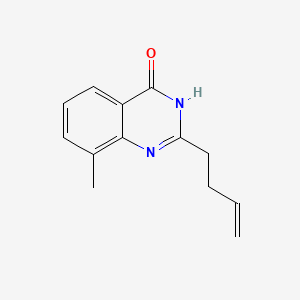
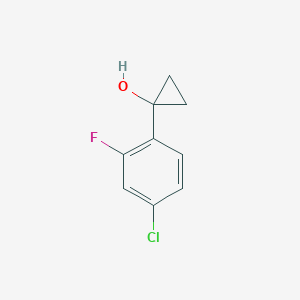
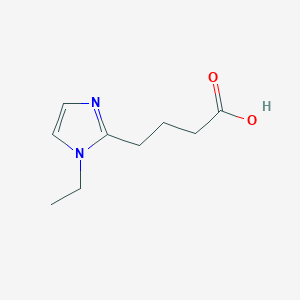
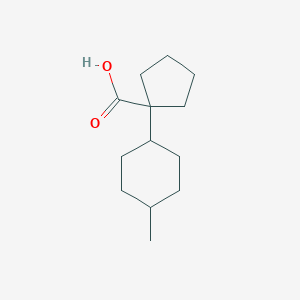
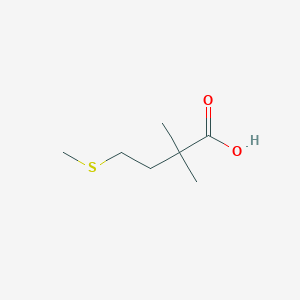
![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)
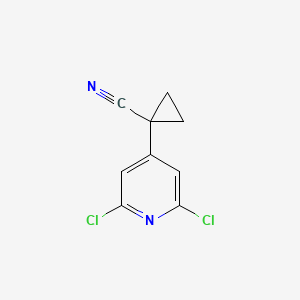
![tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate](/img/structure/B13605624.png)
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)
